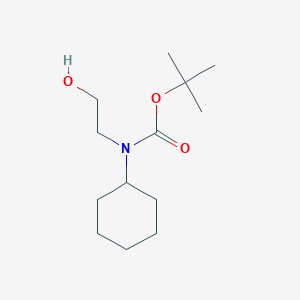

tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate

Description

BenchChem offers high-quality tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-cyclohexyl-N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h11,15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBLSVBAGWEOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate chemical properties

An In-depth Technical Guide to tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate

Authored by a Senior Application Scientist

Introduction: A Versatile Intermediate in Modern Synthesis

tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Structurally, it features a cyclohexane scaffold, a primary alcohol, and a carbamate functional group, with the amine functionality protected by a tert-butyloxycarbonyl (Boc) group. This strategic combination of a reactive hydroxyl group and a protected amine makes it a valuable building block for the synthesis of more complex molecules. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for sequential and controlled chemical modifications. The cyclohexyl ring provides a rigid, lipophilic core that is often incorporated into pharmacologically active agents to modulate their binding affinity and pharmacokinetic properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics.

Section 1: Core Chemical and Physical Properties

The fundamental properties of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate are crucial for its handling, reaction setup, and purification. The data presented below, primarily for the trans-isomer, has been aggregated from various chemical databases and supplier information.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate | [1] |

| CAS Number | 917342-29-1 (trans-isomer) | [1][2] |

| Molecular Formula | C₁₃H₂₅NO₃ | [1] |

| Molecular Weight | 243.34 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 101-103 °C | [2] |

| Boiling Point | 366.0 ± 11.0 °C (Predicted) | [2] |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [2] |

| InChIKey | KTNFSGIXLVLQNK-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)CCO | [1] |

| Storage | Sealed in dry, Room Temperature | [2][3] |

Section 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is a multi-step process that exemplifies key principles of organic synthesis, namely amine protection followed by ester reduction.

Experimental Protocol: A Validated Approach

This protocol is adapted from established patent literature, demonstrating a high-yield pathway to the target molecule.[2]

Step 1: N-Boc Protection of the Amino Group

-

Charge a 500 mL four-necked flask with 40 g (0.18 mol) of trans-2-[4-aminocyclohexyl]acetic acid ethyl ester hydrochloride and 160 mL of dichloromethane.

-

To the resulting suspension, add 18.2 g (0.18 mol) of triethylamine.

-

Cool the reaction mixture to 8-10°C.

-

Over 1 hour, add a solution of 40.0 g (0.185 mol) of di(tert-butyl)dicarbonate (Boc₂O) in 100 mL of dichloromethane, maintaining the temperature and stirring under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to 22-25°C and stir until the reaction is complete (monitored by TLC).

-

Add 100 g of 5% aqueous sodium carbonate solution and separate the phases.

-

Extract the organic layer with 50 mL of water, dry over Na₂SO₄, and concentrate the filtrate in vacuum to yield trans-2-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid ethyl ester.

Step 2: Reduction of the Ethyl Ester

-

Dissolve the ester obtained in the previous step in 460 mL of tetrahydrofuran (THF).

-

Add 13.68 g (0.36 mol) of sodium borohydride at 25°C under nitrogen.

-

While stirring, add a solution of 24.0 g (0.18 mol) of aluminum chloride in 250 mL of absolute THF dropwise over 1 hour, maintaining the temperature between 18-22°C.

-

Stir the mixture for an additional 2 hours.

-

Cool the reaction to 5-10°C and cautiously add 650 mL of water followed by 600 mL of toluene.

-

Adjust the pH to 3-4 by adding 40-45 mL of concentrated hydrochloric acid and continue stirring for 1 hour at 20-25°C.

-

Separate the phases, extract the aqueous layer with 50 mL of toluene.

-

Combine the organic layers, wash with 3 x 150 mL of water, and dry in vacuum to obtain the final product.

Causality and Experimental Design

The choice of reagents and conditions is critical for the success of this synthesis.

-

Amine Protection: The primary amine is first protected as a Boc-carbamate. Di(tert-butyl)dicarbonate is the reagent of choice due to its high reactivity with amines and the formation of benign by-products (t-butanol and CO₂). Triethylamine acts as a base to neutralize the HCl salt of the starting material and the acid generated during the reaction. This protection is essential to prevent the amine from reacting with the reducing agents in the subsequent step.

-

Ester Reduction: The reduction of the ethyl ester to the primary alcohol is achieved using sodium borohydride in the presence of aluminum chloride. While NaBH₄ alone is typically not strong enough to reduce esters, its combination with a Lewis acid like AlCl₃ generates a more potent reducing species, often referred to as aluminum borohydride, which readily reduces the ester functionality. This method is often preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for its milder conditions and easier work-up.

Synthesis Workflow Diagram

Caption: Relationship between the compound's functional groups and its synthetic applications.

Section 4: Spectroscopic Characterization Profile

While specific spectra are proprietary, the expected spectroscopic data can be reliably predicted based on the known structure and data from analogous compounds. [4]

-

¹H NMR (in CDCl₃):

-

~5.0-5.5 ppm (broad singlet, 1H): Corresponds to the N-H proton of the carbamate.

-

~3.6-3.7 ppm (triplet, 2H): Protons of the methylene group adjacent to the hydroxyl (-CH₂-OH).

-

~3.4-3.5 ppm (broad singlet, 1H): Proton on the cyclohexyl carbon attached to the nitrogen.

-

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

-

~1.0-2.0 ppm (multiplets, 11H): Protons of the cyclohexyl ring and the methylene group adjacent to it, along with the hydroxyl proton (-OH).

-

-

¹³C NMR (in CDCl₃):

-

~156 ppm: Carbonyl carbon (C=O) of the carbamate.

-

~79 ppm: Quaternary carbon of the tert-butyl group.

-

~61-63 ppm: Carbon of the methylene group attached to the hydroxyl (-CH₂-OH).

-

~40-50 ppm: Carbons of the cyclohexyl ring.

-

~28.4 ppm: Methyl carbons of the tert-butyl group.

-

-

Infrared (IR) Spectroscopy:

-

~3400 cm⁻¹ (broad): O-H stretching vibration from the alcohol.

-

~3340 cm⁻¹: N-H stretching vibration from the carbamate.

-

~2850-2950 cm⁻¹: C-H stretching from the alkyl groups.

-

~1680-1700 cm⁻¹ (strong): C=O stretching of the carbamate carbonyl group.

-

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed. The following information is based on safety data for structurally related carbamates. [5]

-

Hazard Identification:

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood. [6] * Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. * Avoid formation of dust and aerosols. * Wash hands thoroughly after handling.

-

-

Storage:

References

-

PubChem. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate. National Center for Biotechnology Information. [Link]

-

DC Fine Chemicals. Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)carbamate. [Link]

-

ResearchGate. ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate.... [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

Supporting Information. Characterization Data of the Products. [Link]

-

Angene Chemical. Safety Data Sheet - tert-butyl (cis-4-hydroxycyclohexyl)carbamate. [Link]

Sources

- 1. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | 917342-29-1 [chemicalbook.com]

- 3. 917342-29-1|tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

structure of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate

An In-depth Technical Guide to tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate, a key bifunctional intermediate in modern medicinal chemistry and drug development. The document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, and outlines its significant applications as a building block for advanced pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical grounding and practical, field-proven methodologies.

Introduction and Strategic Importance

tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate is a carbamate-protected amino alcohol. Its structure is characterized by a cyclohexane ring, a secondary amine protected by the tert-butyloxycarbonyl (Boc) group, and a primary alcohol functional group. This unique combination of a protected nucleophilic nitrogen and a reactive hydroxyl group makes it a valuable and versatile building block in multi-step organic synthesis.

The strategic importance of this molecule lies in its application as a key intermediate for complex therapeutic agents. It has been identified as a precursor in the synthesis of the antipsychotic drug Cariprazine, as well as for novel quinolinones aimed at treating multi-drug resistant bacterial infections.[1] Furthermore, its derivatives are used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines, which function as JAK1 inhibitors, and Mer kinase inhibitors for potential cancer treatments.[1] The Boc protecting group is crucial, as it is stable under a wide range of reaction conditions but can be removed cleanly under acidic conditions, allowing for sequential chemical modifications at the nitrogen atom.[2][3]

Physicochemical and Structural Properties

The fundamental properties of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate are summarized below. Data is aggregated from chemical databases and predicted values where noted.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate | [4] |

| Synonyms | trans-4-(Boc-amino)cyclohexaneethanol, Boc-cyclohexyl-ethanolamine | [4] |

| CAS Number | 917342-29-1 (for trans-isomer) | [1][4][5] |

| Molecular Formula | C₁₃H₂₅NO₃ | [1][4] |

| Molecular Weight | 243.34 g/mol | [4][5] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 101-103 °C | [1] |

| Boiling Point | 366.0 ± 11.0 °C (Predicted) | [1] |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage | Sealed in a dry place at room temperature | [1][5] |

Synthesis and Mechanistic Rationale

The synthesis of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate is efficiently achieved through a two-step process starting from an amino ester precursor. The core strategy involves the protection of the secondary amine followed by the selective reduction of the ester to a primary alcohol.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[3][6] Its selection is based on several key advantages:

-

Stability: The Boc group is robust and stable towards most nucleophiles and basic reaction conditions, allowing for selective reactions at other sites of the molecule.[2]

-

Ease of Introduction: It is readily introduced using di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent.[2]

-

Orthogonality: Its acid-lability provides orthogonality with other protecting groups, such as the base-labile Fmoc or hydrogenation-labile Cbz groups, which is critical in complex syntheses.[2][6]

The mechanism of Boc protection involves the nucleophilic attack of the amine onto one of the carbonyl carbons of Boc₂O.[6][7] This is followed by the collapse of the tetrahedral intermediate, eliminating a tert-butyl carbonate anion. This unstable anion subsequently breaks down into carbon dioxide and a tert-butoxide anion, which deprotonates the newly formed carbamate, driving the reaction to completion.[3][7]

Synthetic Workflow

The synthesis begins with the Boc protection of an amino ester, followed by a chemoselective reduction of the ester moiety.

Caption: Synthetic workflow for tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis, demonstrating a high-yield process.[1]

Step 1: Boc Protection of the Amino Ester

-

Charge a 500 mL four-necked flask with 40 g (0.18 mol) of trans 2-[1-(4-amino]-cyclohexyl)-acetic acid ethyl ester hydrochloride and 160 mL of dichloromethane.

-

To the resulting suspension, add 18.2 g (0.18 mol) of triethylamine. The triethylamine acts as a base to neutralize the hydrochloride salt and facilitate the subsequent reaction.

-

Cool the reaction mixture to 8-10°C under a nitrogen atmosphere.

-

Prepare a solution of 40.0 g (0.185 mol) of di(tert-butyl)dicarbonate in 100 mL of dichloromethane. Add this solution to the reaction mixture dropwise over 1 hour with continuous stirring.

-

Allow the mixture to warm to room temperature (22-25°C) and stir until the reaction is complete (monitor by TLC).

-

Upon completion, add 100 g of 5% aqueous sodium carbonate solution to quench the reaction and wash the organic phase.

-

Separate the phases and extract the organic layer with 50 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield trans 2-{1-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ethyl ester.

Step 2: Reduction of the Ester to the Alcohol

-

Dissolve the ester intermediate obtained in the previous step in 460 mL of tetrahydrofuran (THF).

-

Add 13.68 g (0.36 mol) of sodium borohydride to the solution at 25°C under nitrogen.

-

Prepare a solution of 24.0 g (0.18 mol) of aluminium chloride in 250 mL of anhydrous THF. The combination of NaBH₄ and AlCl₃ forms a more powerful reducing agent, chloro-borohydride, capable of efficiently reducing the ester.

-

Add the aluminium chloride solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 18-22°C.

-

Stir the mixture for an additional 2 hours after the addition is complete.

-

Cool the reaction to 5-10°C and carefully quench by adding 650 mL of water, followed by 600 mL of toluene for extraction.

-

Adjust the pH of the aqueous layer to 3-4 by adding concentrated hydrochloric acid (approx. 40-45 mL).

-

Stir the biphasic mixture for 1 hour at 20-25°C.

-

Separate the phases and extract the aqueous layer with 50 mL of toluene.

-

Combine the organic layers, wash three times with 150 mL of water, and dry under vacuum to yield the final product, tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. (Reported Yield: 94%).[1]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show a characteristic large singlet at approximately 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. Other key signals would include a multiplet for the proton on the nitrogen-bearing carbon of the cyclohexane ring, and a triplet for the methylene protons of the hydroxyethyl group (-CH₂OH).

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the carbamate (approx. 155-156 ppm), the quaternary carbon of the tert-butyl group (approx. 79-80 ppm), and the methyl carbons of the tert-butyl group (approx. 28 ppm). Signals for the cyclohexane and ethyl carbons will also be present in their respective regions.

-

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretch of the carbamate. A broad peak around 3300-3500 cm⁻¹ will indicate the O-H stretch of the alcohol, and a peak around 3350-3400 cm⁻¹ will correspond to the N-H stretch of the carbamate.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺, confirming the molecular weight of 243.34 g/mol .[4]

Applications in Drug Development

tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate serves as a crucial starting material for several high-value pharmaceutical compounds. The dual functionality allows for the extension of the molecule from the alcohol terminus, while the Boc-protected amine remains shielded until a later synthetic step.

-

Antipsychotic Agents: It is a documented intermediate in the synthesis of Cariprazine, a dopamine D₂ and D₃ receptor partial agonist used for the treatment of schizophrenia and bipolar disorder.[1]

-

Anti-Infective Agents: The compound is used to prepare novel quinolinone derivatives that show promise in treating infections caused by multi-drug resistant bacteria.[1]

-

Kinase Inhibitors: It is a building block for synthesizing specific inhibitors of Janus kinase 1 (JAK1) and Mer kinase, both of which are important targets in immunology and oncology.[1]

Caption: Key applications of the title compound in drug synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS), tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate is classified with the hazard statement H302: Harmful if swallowed.[5] The precursor, 2-(cyclohexylamino)ethanol, is known to cause skin and serious eye irritation.[8]

Recommended Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

Conclusion

tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate is a high-value synthetic intermediate whose utility is firmly established in the field of drug discovery. Its straightforward, high-yield synthesis and the strategic presence of a stable Boc protecting group alongside a reactive alcohol make it an ideal building block for constructing complex molecular architectures. The successful application of this compound in the synthesis of drugs like Cariprazine underscores its importance and ensures its continued relevance for researchers and scientists developing the next generation of therapeutics.

References

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: Boc Protection Mechanism (Boc2O) Source: Common Organic Chemistry URL: [Link]

-

Title: Ethanol, 2-(cyclohexylamino)- Source: PubChem, National Institutes of Health URL: [Link]

-

Title: tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent Source: The Royal Society of Chemistry URL: [Link]

-

Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]

-

Title: tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Publications URL: [Link]

-

Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

Sources

- 1. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | 917342-29-1 [chemicalbook.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 917342-29-1|tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Ethanol, 2-(cyclohexylamino)- | C8H17NO | CID 17827 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate

This guide provides a comprehensive technical overview of tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate, a versatile building block in modern medicinal chemistry and organic synthesis. Intended for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical identity, synthesis, and critical applications, supported by detailed protocols and mechanistic insights.

Chemical Identity and Physicochemical Properties

tert-Butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate is a carbamate-protected amino alcohol. The presence of a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a primary alcohol functionality makes it a valuable bifunctional intermediate.

IUPAC Name: tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate[1]

Stereochemistry: The cyclohexyl ring can exist in both cis and trans conformations, leading to diastereomers. The specific stereochemistry is crucial for its application in targeted therapies and must be rigorously controlled during synthesis. Both cis and trans isomers are commercially available.

CAS Number: 917342-29-1 (for the trans isomer)[1][2][3]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅NO₃ | [1][3] |

| Molecular Weight | 243.34 g/mol | [1][3] |

| Appearance | Solid | |

| Melting Point | 101-103 °C (for the trans isomer) | [2] |

| Boiling Point | 366.0 ± 11.0 °C at 760 mmHg | |

| Storage | Room temperature, sealed in a dry environment | [3] |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate typically involves two key transformations: Boc protection of an amino group and reduction of a carboxylic acid or ester. The choice of starting material dictates the stereochemical outcome.

Representative Synthetic Workflow

A common synthetic route starts from a commercially available amino acid ester, such as the ethyl ester of 2-(4-aminocyclohexyl)acetic acid. This approach provides a reliable method to obtain the desired product with good yield and purity.

Caption: Synthetic workflow for tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.

Detailed Experimental Protocol

The following protocol is adapted from established procedures and provides a robust method for the synthesis of the trans isomer.[2]

Step 1: Boc Protection of the Amino Group

-

Suspend 40 g (0.18 mol) of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride in 160 ml of dichloromethane in a 500 ml four-necked flask.

-

Add 18.2 g (0.18 mol) of triethylamine to the suspension. The triethylamine acts as a base to neutralize the hydrochloride salt, liberating the free amine for reaction.

-

Cool the reaction mixture to 8-10 °C. This temperature control is critical to moderate the exothermic reaction and prevent side product formation.

-

Add a solution of 40.0 g (0.185 mol) of di(tert-butyl)dicarbonate in 100 ml of dichloromethane dropwise over 1 hour with stirring under a nitrogen atmosphere. The inert atmosphere prevents reactions with atmospheric moisture and oxygen.

-

Allow the reaction mixture to warm to 22-25 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, add 100 g of 5% aqueous sodium carbonate solution to quench any remaining di(tert-butyl)dicarbonate and neutralize any acidic byproducts.

-

Separate the organic and aqueous phases. Extract the organic layer with 50 ml of water, dry over sodium sulfate, and concentrate under vacuum to yield trans-2-{4-[(N-tert-butoxycarbonyl)amino]cyclohexyl}acetic acid ethyl ester.

Step 2: Reduction of the Ethyl Ester

-

Dissolve the crude ester from the previous step in 460 ml of tetrahydrofuran.

-

Add 13.68 g (0.36 mol) of sodium borohydride at 25 °C under a nitrogen atmosphere.

-

Add a solution of 24.0 g (0.18 mol) of aluminum chloride in 250 ml of absolute tetrahydrofuran dropwise over 1 hour, maintaining the temperature between 18-22 °C. The combination of sodium borohydride and aluminum chloride forms a more powerful reducing agent, capable of reducing the ester to the primary alcohol.

-

Stir the mixture for an additional 2 hours.

-

Cool the reaction mixture to 5-10 °C and quench by the slow addition of 650 ml of water and 600 ml of toluene.

-

Adjust the pH to 3-4 with concentrated hydrochloric acid and continue stirring for 1 hour at 20-25 °C.

-

Separate the phases, extract the aqueous layer with 50 ml of toluene, and wash the combined organic layers with 3 x 150 ml of water.

-

Dry the organic phase under vacuum to yield tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. A typical yield for this process is around 94%.[2]

Applications in Drug Discovery and Development

The unique bifunctional nature of tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents.

Key Therapeutic Areas and Mechanisms

-

Oncology: This building block is utilized in the synthesis of Mer kinase inhibitors for the potential treatment of pediatric acute lymphoblastic leukemia.[2] Mer kinase is a receptor tyrosine kinase that, when aberrantly expressed, can drive cancer cell survival and proliferation.

-

Immunology and Inflammation: It serves as a precursor for the synthesis of Janus kinase (JAK1) inhibitors.[2] JAK1 is a key component of signaling pathways for numerous cytokines involved in inflammatory and autoimmune diseases.

-

Infectious Diseases: The compound is used in the preparation of novel quinolinone analogs aimed at treating multi-drug resistant bacterial infections.[2]

-

Central Nervous System Disorders: It is a key intermediate in the synthesis of the antipsychotic drug Cariprazine.[2][3] Cariprazine is a dopamine D₂ and D₃ receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.

-

Cardiovascular Disease: Carbamate-protected cyclohexyl derivatives are important intermediates in the synthesis of anticoagulants such as Edoxaban, a direct factor Xa inhibitor.

Logical Relationship of Functional Groups in Drug Synthesis

The utility of this compound stems from the orthogonal reactivity of its functional groups. The Boc-protected amine is stable under a variety of reaction conditions, allowing for selective modification of the hydroxyl group. Conversely, the hydroxyl group can be activated or transformed while the amine remains protected. The Boc group can then be readily removed under acidic conditions to reveal the free amine for subsequent coupling reactions.

Caption: Reactivity logic of the key functional groups.

Conclusion

tert-Butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate is a cornerstone intermediate for the synthesis of a diverse range of biologically active molecules. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, provides a robust platform for the construction of complex molecular architectures. A thorough understanding of its synthesis and reactivity is paramount for its effective utilization in drug discovery and development programs.

References

-

PubChem. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. National Center for Biotechnology Information. [Link]

-

Chemsrc. tert-Butyl carbamate. [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

PubChem. Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

Sources

- 1. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | 917342-29-1 [chemicalbook.com]

- 3. 917342-29-1|tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

The Strategic Utility of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate in Complex Molecule Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Bifunctional Building Block for Advanced Synthesis

In the landscape of modern organic synthesis and drug discovery, the efficiency and elegance of a synthetic route are paramount. The strategic selection of building blocks—molecules incorporating multiple functionalities that can be addressed orthogonally—is a cornerstone of this pursuit. tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate has emerged as a highly valuable and versatile intermediate, empowering chemists to construct complex molecular architectures with precision and control.

This technical guide provides an in-depth exploration of tert-butyl cyclohexyl(2-hydroxyethyl)carbamate as a building block. Its utility is rooted in its bifunctional nature: a primary hydroxyl group amenable to a wide range of transformations and a tert-butoxycarbonyl (Boc)-protected secondary amine on a cyclohexane scaffold. The Boc group provides robust protection under a variety of reaction conditions, yet it can be removed cleanly under acidic conditions, unmasking a nucleophilic amine for further elaboration. The primary alcohol, on the other hand, can be readily oxidized to an aldehyde or carboxylic acid, or converted into a good leaving group for nucleophilic substitution, enabling the introduction of diverse functionalities.

The cyclohexane ring provides a non-aromatic, conformationally rich scaffold that is a common motif in many biologically active molecules. This combination of features makes tert-butyl cyclohexyl(2-hydroxyethyl)carbamate a powerful tool in the synthesis of active pharmaceutical ingredients (APIs), including the antipsychotic drug Cariprazine. This guide will detail its synthesis, key reactions, and practical applications, providing researchers and drug development professionals with the technical insights necessary to leverage this building block in their own synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The table below summarizes key properties for tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅NO₃ | PubChem[1] |

| Molecular Weight | 243.34 g/mol | PubChem[1] |

| Appearance | White solid | |

| Melting Point | 101-103 °C | ChemicalBook |

| Solubility | Soluble in dichloromethane, tetrahydrofuran, methanol | |

| CAS Number | 917342-29-1 | ChemScene[2] |

Table 1: Physicochemical Properties of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Synthesis of the Building Block: A Step-by-Step Approach

The synthesis of tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate can be efficiently achieved from commercially available starting materials. The following protocol is adapted from established procedures and provides a reliable method for the preparation of this key intermediate.

Experimental Protocol: Synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

This synthesis proceeds in two main steps: Boc protection of the amine followed by reduction of the ester.

Step 1: Boc Protection of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride

-

To a suspension of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride (0.18 mol) in dichloromethane (160 ml), add triethylamine (0.18 mol).

-

Cool the reaction mixture to 8-10°C.

-

Slowly add a solution of di(tert-butyl)dicarbonate (0.185 mol) in dichloromethane (100 ml) over 1 hour while stirring under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature (22-25°C) and stir until the reaction is complete (monitored by TLC).

-

Upon completion, add 100 g of 5% aqueous sodium carbonate and separate the phases.

-

Extract the organic layer with water (50 ml), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield trans-2-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid ethyl ester.

Step 2: Reduction of the Ethyl Ester

-

Dissolve the crude ester from the previous step in tetrahydrofuran (460 ml).

-

Add sodium borohydride (0.36 mol) at 25°C under a nitrogen atmosphere.

-

Slowly add a solution of aluminum chloride (0.18 mol) in absolute tetrahydrofuran (250 ml) dropwise over 1 hour, maintaining the temperature between 18-22°C.

-

Stir the mixture for an additional 2 hours.

-

Cool the reaction to 5-10°C and quench by the addition of water (650 ml) and toluene (600 ml).

-

Adjust the pH to 3-4 with concentrated hydrochloric acid and continue stirring for 1 hour at 20-25°C.

-

Separate the phases, extract the aqueous layer with toluene (50 ml), and wash the combined organic layers with water (3 x 150 ml).

-

Dry the organic phase under vacuum to yield tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.

Expected Yield: ~94%

Causality Behind Experimental Choices

-

Boc Protection: The use of di(tert-butyl)dicarbonate (Boc₂O) in the presence of a base like triethylamine is a standard and highly efficient method for the protection of amines. The Boc group is stable to a wide range of reaction conditions, including the subsequent reduction step.

-

Reduction of the Ester: The combination of sodium borohydride and a Lewis acid like aluminum chloride creates a more powerful reducing system capable of reducing the ester to the primary alcohol. This method is often preferred over stronger reducing agents like lithium aluminum hydride for its milder reaction conditions and easier workup.

Figure 1: Synthetic scheme for tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.

Key Reactions and Transformations

The synthetic utility of tert-butyl cyclohexyl(2-hydroxyethyl)carbamate lies in the selective manipulation of its two functional groups.

Activation of the Hydroxyl Group: O-Sulfonylation

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution reactions at the 2-position of the ethyl chain, it must first be converted into a better leaving group. Mesylation is a common and effective method for this transformation.

-

Dissolve tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (1 eq.) in dry dichloromethane (10 volumes).

-

Cool the solution to 0°C.

-

Add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (1.2 eq.).

-

Stir the reaction at 0°C for 4 hours or until completion (monitored by TLC).

-

Dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the desired mesylate.

Oxidation of the Hydroxyl Group to an Aldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, a versatile functional group for subsequent C-C bond-forming reactions such as Wittig reactions, aldol condensations, and reductive aminations. The Swern oxidation and Dess-Martin periodinane (DMP) oxidation are two widely used methods that are mild and avoid over-oxidation to the carboxylic acid.[3][4]

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base such as triethylamine.[4] This method is highly effective for the oxidation of primary alcohols to aldehydes.

Figure 2: Conceptual workflow for the Swern oxidation of the title compound.

The Dess-Martin periodinane oxidation offers a less odorous alternative to the Swern oxidation and can be performed at room temperature.[3] DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes. It is particularly useful for substrates with sensitive functional groups.

Deprotection of the N-Boc Group

The Boc protecting group can be readily removed under acidic conditions to reveal the free secondary amine. This unmasked amine can then participate in a variety of reactions, including acylation, alkylation, and urea formation.

-

Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The unique structural features of tert-butyl cyclohexyl(2-hydroxyethyl)carbamate make it an ideal starting material for the synthesis of complex pharmaceutical agents.

Case Study: Synthesis of a Key Intermediate for Cariprazine

Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. A key step in some synthetic routes to Cariprazine involves the elaboration of a cyclohexyl scaffold. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate serves as a crucial precursor for the synthesis of the side chain of Cariprazine.

In a patented industrial process for the preparation of Cariprazine, a related intermediate, (trans-4-aminocyclohexyl)acetic acid ethyl ester hydrochloride, is utilized.[5] The synthesis of tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate from this starting material, as detailed in this guide, provides a stable, easily handled intermediate that can be further functionalized. For example, after mesylation of the hydroxyl group, a nucleophilic substitution with 1-(2,3-dichlorophenyl)piperazine would lead to a key intermediate in the Cariprazine synthesis.

Figure 3: Proposed synthetic route to a key Cariprazine precursor.

Conclusion

tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate is a versatile and strategically important building block in modern organic synthesis. Its orthogonal protecting groups allow for the selective functionalization of either the hydroxyl or the amino group, providing access to a wide range of complex molecules. The protocols and conceptual workflows detailed in this guide provide a solid foundation for the use of this intermediate in research and development, particularly in the field of medicinal chemistry and drug discovery. The ability to readily access and manipulate this building block will undoubtedly continue to facilitate the synthesis of novel and important chemical entities.

References

-

PubChem. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

- Google Patents.

Sources

- 1. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Analytical Characterization of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate

Introduction

tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate is a bifunctional organic molecule featuring a Boc-protected amine, a cyclohexyl scaffold, and a primary alcohol. Such compounds are valuable intermediates in pharmaceutical and materials science, serving as building blocks where selective protection and functionalization are paramount[1][2]. The Boc (tert-butoxycarbonyl) group provides a stable yet readily cleavable protecting group for the amine, allowing for reactions at the hydroxyl terminus, while the cyclohexyl group imparts specific steric and lipophilic properties.

Given its role as a critical intermediate, rigorous analytical characterization is essential to confirm its chemical identity, assess its purity, and understand its stability. This guide provides a multi-technique framework for the comprehensive analysis of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate, designed for researchers, quality control analysts, and drug development professionals. We will detail the core analytical methodologies, provide step-by-step protocols, and explain the causality behind experimental choices to ensure a robust and reliable characterization.

The analytical workflow will encompass:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structural elucidation.

-

Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.

-

Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.

-

High-Performance Liquid Chromatography (HPLC) for purity determination and impurity profiling.

-

Thermal Analysis (TGA/DSC) for assessing thermal stability and phase transitions.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate, NMR confirms the presence and connectivity of the tert-butyl, cyclohexyl, and hydroxyethyl moieties.

Expertise & Causality:

We utilize both ¹H and ¹³C NMR to build a complete picture. ¹H NMR reveals proton environments and their proximity to one another through spin-spin coupling, while ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. Deuterated chloroform (CDCl₃) is a common choice of solvent as it dissolves many organic compounds and provides a lock signal for the spectrometer; however, the presence of exchangeable protons (-NH and -OH) may require D₂O exchange experiments for unambiguous peak assignment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Instrument Setup: Acquire the spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Employ a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Integrate all signals and determine coupling constants (J).

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence to produce singlets for all carbon signals.

-

Use a wider spectral width (0-220 ppm).

-

A greater number of scans is required due to the lower natural abundance of ¹³C.

-

Data Interpretation & Expected Spectra

The exact chemical shifts will depend on whether the carbamate nitrogen is attached to the cyclohexyl ring (as in tert-butyl (4-(2-hydroxyethyl)cyclohexyl)carbamate) or the hydroxyethyl group. The following tables provide predicted data for tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate[3], a common isomer.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.50 | br s | 1H | N -H | Broad signal due to quadrupole broadening and potential hydrogen bonding. |

| ~3.70 | t | 2H | -CH₂-O H | Triplet signal coupled to the adjacent -CH₂- group. |

| ~3.45 | m | 1H | C H-NH | Broad multiplet for the cyclohexyl proton attached to the nitrogen. |

| ~1.95 | m | 4H | Cyclohexyl CH₂ (axial) | Protons adjacent to the substituted carbons on the ring. |

| ~1.50 | q | 2H | -C H₂-CH₂OH | Quartet or triplet of triplets coupled to the adjacent CH₂ and CH groups. |

| 1.44 | s | 9H | -C(C H₃)₃ | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group[4]. |

| ~1.10 | m | 5H | Cyclohexyl CH₂ (equatorial) + OH | Overlapping signals from the remaining cyclohexyl protons and the hydroxyl proton. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 155.5 | C =O (Carbamate) | Typical chemical shift for a carbamate carbonyl carbon[4]. |

| 79.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group[4]. |

| 61.0 | -C H₂-OH | Carbon bearing the hydroxyl group[4]. |

| 50.5 | C H-NH | Cyclohexyl carbon attached to the nitrogen. |

| 39.0 | -C H₂-CH₂OH | Carbon adjacent to the hydroxyl-bearing carbon. |

| 35.5 | C H-CH₂CH₂OH | Cyclohexyl carbon bearing the hydroxyethyl side chain. |

| 32.5 | Cyclohexyl C H₂ | Cyclohexyl methylene carbons. |

| 28.4 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group, highly shielded and intense signal[4]. |

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound, which in turn validates its molecular formula.

Expertise & Causality:

Electrospray Ionization (ESI) is the preferred method for this type of molecule because it is a "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. We typically analyze in positive ion mode, as the carbamate nitrogen can be readily protonated to form [M+H]⁺. The presence of sodium or potassium adducts ([M+Na]⁺, [M+K]⁺) is also common and provides further confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for unambiguous determination of the elemental composition[3].

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Mode: ESI, Positive.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). Alternatively, perform an LC-MS analysis.

-

-

Data Acquisition: Scan a mass range that brackets the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis: Identify the peaks corresponding to the protonated molecule and common adducts. Analyze the fragmentation pattern if present.

Data Interpretation & Expected Spectrum

For C₁₃H₂₅NO₃, the calculated molecular weight is 243.34 g/mol [3].

Table 3: Expected Ions in ESI-MS (Positive Mode)

| m/z (Da) | Ion | Rationale |

|---|---|---|

| 244.19 | [M+H]⁺ | Protonated molecular ion. |

| 266.17 | [M+Na]⁺ | Sodium adduct, common in ESI. |

| 188.14 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the tert-butyl group. |

| 144.13 | [M-Boc+H]⁺ | Loss of the entire Boc protecting group (C₅H₉O₂). |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation fragment. |

Functional Group Identification via FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic set of absorption frequencies, making FTIR an excellent tool for rapidly confirming the presence of key molecular features.

Expertise & Causality:

We use Attenuated Total Reflectance (ATR)-FTIR because it requires minimal sample preparation and is non-destructive. For our target molecule, we expect to see distinct vibrational bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the carbamate, and the strong C=O stretch of the carbamate carbonyl group[5][6]. The absence of signals for other functional groups (e.g., a broad carboxylic acid O-H) also serves as a confirmation of purity.

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation & Expected Spectrum

Table 4: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

|---|---|---|---|

| 3400 - 3200 | O-H stretch | Alcohol | Broad |

| 3350 - 3250 | N-H stretch | Carbamate | Medium, sharp |

| 2960 - 2850 | C-H stretch | Alkane (cyclohexyl, ethyl, t-butyl) | Strong, sharp |

| 1720 - 1680 | C=O stretch | Carbamate carbonyl | Very strong, sharp |

| 1540 - 1510 | N-H bend | Carbamate | Medium |

| 1250 & 1160 | C-O stretch | Carbamate ester & Alcohol | Strong |

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of pharmaceutical intermediates and active ingredients[7]. It separates the target compound from impurities, allowing for accurate quantification.

Expertise & Causality:

A Reversed-Phase HPLC (RP-HPLC) method is most suitable for this moderately polar compound. A C18 stationary phase provides excellent hydrophobic retention, while a mobile phase gradient of water and a polar organic solvent (like acetonitrile) allows for the elution of the main compound and separation from both more polar and less polar impurities. UV detection can be used, but the carbamate chromophore is weak. Therefore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may provide more universal and sensitive detection for non-chromophoric impurities. The method must be validated with system suitability tests to ensure its performance is reliable.

Experimental Protocol: RP-HPLC

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good peak shape. |

| Mobile Phase B | 0.1% Acetonitrile | Strong organic eluent. |

| Gradient | 30% B to 95% B over 15 min | Starts with higher polarity to retain the analyte, then ramps up to elute it and any less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard injection volume. |

| Detector | UV at 210 nm or ELSD/CAD | 210 nm for the carbamate end-absorption; ELSD/CAD for universal detection. |

| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution and compatibility with the mobile phase. |

Data Analysis & Trustworthiness

-

Purity Calculation: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total peak area in the chromatogram.

-

System Suitability: Before sample analysis, run a standard to verify:

-

Tailing Factor: Should be between 0.8 and 1.5 for a symmetrical peak.

-

Theoretical Plates: >2000 to ensure column efficiency.

-

Reproducibility: <2% RSD for retention time and peak area of replicate injections.

-

Thermal Properties Analysis (TGA/DSC)

Thermal analysis provides critical information about the stability, melting point, and decomposition behavior of a material[8]. Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal events.

Expertise & Causality:

Running TGA and DSC provides complementary information[9]. DSC will reveal the melting point as a sharp endothermic peak. TGA will show the onset temperature of decomposition, identified by mass loss. For carbamates, thermal decomposition can occur via several pathways, and TGA can quantify this process[10]. The analysis is performed under an inert nitrogen atmosphere to prevent oxidative degradation.

Experimental Protocol: TGA/DSC

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum TGA/DSC pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

-

Heating Rate: A standard rate of 10 °C/min provides good resolution.

-

Temperature Range: 25 °C to 400 °C (or higher if decomposition is not complete).

-

-

Data Acquisition: Run the temperature program and record both the mass loss (TGA) and heat flow (DSC) simultaneously if using a combined instrument.

Data Interpretation

Table 5: Expected Thermal Events

| Technique | Event | Approximate Temp. (°C) | Observation |

|---|---|---|---|

| DSC | Melting | Varies (e.g., 80-120 °C) | Sharp endothermic peak. |

| TGA | Decomposition | > 150 °C | Onset of mass loss. Carbamates often show a distinct one or two-step decomposition. |

| DSC | Decomposition | > 150 °C | Endothermic or exothermic event corresponding to the mass loss observed in TGA. |

Summary

The robust characterization of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate requires an integrated analytical approach. NMR and MS are used in concert to provide an unambiguous confirmation of the chemical structure and molecular formula. FTIR serves as a rapid check for the presence of all key functional groups. HPLC is the gold standard for quantifying purity and identifying any related impurities. Finally, TGA/DSC analysis provides crucial data on the material's thermal stability and physical properties. By employing these orthogonal techniques, researchers and developers can establish a comprehensive quality profile, ensuring the material's suitability for its intended downstream application.

References

- Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. (2025).

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. [Link]

-

1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). (n.d.). ResearchGate. [Link]

-

tert-Butyl carbamate | 4248-19-5. (n.d.). Chemsrc. [Link]

-

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. (n.d.). PubChem. [Link]

-

Supporting Information for "A simple, efficient and solvent-free protocol for the synthesis of N-Boc-amines and amino acids". (n.d.). Indian Academy of Sciences. [Link]

-

DSC (a) and TG (b) curves for the thermal decomposition of... (n.d.). ResearchGate. [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

-

Mass Spectra of N-Substituted Ethyl Carbamates. (1966). Analytical Chemistry. [Link]

-

Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. (n.d.). ResearchGate. [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

-

¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate... (n.d.). ResearchGate. [Link]

-

Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. (n.d.). Shimadzu Scientific Instruments. [Link]

-

Thermal Analysis. (2022). Chemistry LibreTexts. [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC - NIH. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]

-

Thermo-gravimetry(TGA) and DSC of thermal analysis techniques in production of active carbon from lignocellulosic materials. (n.d.). Prime Scholars. [Link]

-

An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (n.d.). NIH. [Link]

-

tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate. (n.d.). PMC - NIH. [Link]

Sources

- 1. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H25NO3 | CID 24720929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. tainstruments.com [tainstruments.com]

- 9. iitk.ac.in [iitk.ac.in]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Navigating the Synthesis of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate: A Technical Support Guide

Welcome to the technical support center for the synthesis of tert-butyl cyclohexyl(2-hydroxyethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthetic step. My aim is to provide not just protocols, but a deeper understanding of the reaction intricacies to empower you to optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tert-butyl cyclohexyl(2-hydroxyethyl)carbamate?

The most prevalent and straightforward method is the N-tert-butoxycarbonylation (Boc protection) of 2-(cyclohexylamino)ethanol using di-tert-butyl dicarbonate (Boc)₂O.[1][2] This reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of (Boc)₂O.[2]

Q2: Why is chemoselectivity a concern in this specific synthesis?

The starting material, 2-(cyclohexylamino)ethanol, possesses two nucleophilic sites: a secondary amine and a primary hydroxyl group. Both are capable of reacting with (Boc)₂O. The primary challenge is to achieve selective N-acylation over O-acylation to obtain the desired product in high yield and purity. While many protocols report high N-selectivity, variations in reaction conditions can lead to the formation of O-Boc protected side products.[1][3][4]

Q3: What are the primary byproducts of the reaction between (Boc)₂O and the amine?

The reaction of (Boc)₂O with an amine generates the desired N-Boc protected amine, along with tert-butanol and carbon dioxide as the main byproducts from the decomposition of the unstable tert-butoxycarbamic acid intermediate.[2][5]

II. Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific issues you may encounter during your synthesis, focusing on the identification and mitigation of common side products.

Issue 1: Presence of a Higher Molecular Weight Impurity - The Double-Boc Protected Side Product

Q: My mass spectrometry analysis shows a peak corresponding to the addition of two Boc groups. What is this compound and how can I avoid its formation?

A: This impurity is likely the N,O-bis-Boc protected compound, tert-butyl (2-((tert-butoxycarbonyl)oxy)ethyl)(cyclohexyl)carbamate.

-

Causality: While the amine is generally more nucleophilic than the alcohol, forcing reaction conditions (e.g., prolonged reaction times, high temperatures, or the use of certain catalysts) can lead to the protection of the hydroxyl group as well.[6][7] The use of a strong base like 4-(dimethylamino)pyridine (DMAP) can also promote O-acylation.

-

Mitigation Strategies:

-

Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O. A large excess can drive the formation of the double-protected product.

-

Optimize Reaction Temperature: Conduct the reaction at room temperature or below (0 °C). Elevated temperatures can increase the rate of O-acylation.

-

Choice of Base: Employ a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of DMAP if O-acylation is a significant issue.[2] Some catalyst-free methods in aqueous media have also shown high N-selectivity.[3]

-

Issue 2: An Unexpected Isomer - The O-Boc Protected Side Product

Q: I've isolated a compound with the correct mass but different spectroscopic properties (e.g., IR, NMR) from my target molecule. What could it be?

A: This is likely the O-Boc protected isomer, 2-(cyclohexylamino)ethyl tert-butyl carbonate.

-

Causality: This side product forms when the hydroxyl group reacts with (Boc)₂O instead of the amine. While less common due to the higher nucleophilicity of the amine, certain conditions can favor its formation. Lewis acid catalysts, for instance, can activate the alcohol for reaction with (Boc)₂O.[6][8]

-

Troubleshooting Protocol:

-

Reaction Condition Audit: Review your reaction conditions. Are you using any acidic catalysts? Is the reaction temperature well-controlled?

-

Solvent Effects: Alcoholic solvents can sometimes accelerate N-Boc protection.[9] Consider using a non-alcoholic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Purification: Careful column chromatography on silica gel can typically separate the N-Boc and O-Boc isomers. The polarity difference between the secondary amine in the O-Boc product and the carbamate in the N-Boc product allows for separation.

-

Issue 3: Low Yield and Complex Mixture - Potential Formation of Urea and Other Byproducts

Q: My reaction yield is low, and the crude product is a complex mixture of several spots on TLC. What are the possible side reactions?

A: This can be attributed to several side reactions, including the formation of N,N'-dicyclohexylurea derivatives and decomposition of the starting materials or product.

-

Causality:

-

Urea Formation: The formation of urea derivatives can occur, particularly in base-catalyzed reactions.[3]

-

Isocyanate Formation: Although less common with (Boc)₂O compared to other chloroformates, the in-situ formation of an isocyanate intermediate can lead to urea byproducts upon reaction with the starting amine.[1]

-

Thermal Degradation: The Boc protecting group is thermally labile.[10] If the reaction is heated for an extended period, or during a high-temperature workup, decomposition can occur, leading to a complex mixture of unidentified impurities.[10]

-

-

Preventative Measures:

-

Maintain a Clean Reaction Environment: Ensure your starting materials and solvents are pure and dry. Impurities in the 2-(cyclohexylamino)ethanol can lead to side reactions.

-

Temperature Control: Avoid excessive heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent prolonged heating.

-

Careful Workup: The Boc group is acid-labile.[11] During aqueous workup, maintain a neutral or slightly basic pH to prevent premature deprotection.

-

III. Visualizing the Reaction Pathways

To provide a clearer understanding of the primary reaction and potential side reactions, the following diagrams illustrate the chemical transformations.

Caption: Primary reaction pathways in the synthesis.

IV. Experimental Protocol: Chemoselective N-Boc Protection

This protocol is designed to favor the formation of the desired N-Boc protected product.

| Step | Procedure | Expert Notes |

| 1. Reagent Preparation | In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(cyclohexylamino)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M solution). | Ensure the starting amine is pure. Impurities can lead to side reactions. The use of anhydrous solvents is crucial to prevent hydrolysis of (Boc)₂O. |

| 2. Reaction Setup | Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C. | Maintaining a low temperature minimizes the risk of O-acylation and thermal degradation. |

| 3. Addition of Base | Add triethylamine (TEA) (1.1 eq.) dropwise to the cooled solution. | TEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction. |

| 4. Addition of (Boc)₂O | In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.) in a small amount of the reaction solvent. Add the (Boc)₂O solution dropwise to the reaction mixture over 30 minutes. | Slow addition helps to control the reaction exotherm and maintain a low temperature. |

| 5. Reaction Monitoring | Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | The reaction is typically complete within a few hours. Over-extending the reaction time can lead to side product formation. |

| 6. Workup | Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | The mild acidic quench with NH₄Cl helps to remove excess base without cleaving the acid-labile Boc group. |

| 7. Purification | Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. | The desired product is typically less polar than the starting amine and more polar than the double-Boc protected side product. |

V. References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Britton, J., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Zineelabidine, C., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry.

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Amine Boc protection-Mechanism and Reaction Setup. (2022). YouTube. [Link]

-

Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

PubChem. Ethanol, 2-(cyclohexylamino)-. [Link]

-

ResearchGate. Synthetic route to enantiopure tert-butyl 2-(1-hydroxyethyl)phenylcarbamates. [Link]

-

Bartoli, G., et al. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of Organic Chemistry.

-

Google Patents. Synthesis of 2-(2-aminoethoxy) ethanol.

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.

-

Wikipedia. Di-tert-butyl dicarbonate. [Link]

-

US EPA. Robust Summaries & Test Plan: Ethanol, 2-(2-aminoethoxy). [Link]

-

ResearchGate. A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

ResearchGate. Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. [Link]

-

ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]

-

SciSpace. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

MDPI. Comprehensive Review on Potential Contamination in Fuel Ethanol Production with Proposed Specific Guideline Criteria. [Link]

-

New Journal of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. youtube.com [youtube.com]

- 6. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. wuxibiology.com [wuxibiology.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Technical Support Center: Deprotection of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate

Welcome to the technical support center for the deprotection of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments. This resource is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges with this substrate.

Troubleshooting Guide

This section addresses common issues encountered during the deprotection of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate in a question-and-answer format.

Question 1: My Boc deprotection reaction is incomplete, and I still see starting material by TLC/LC-MS. What could be the cause?

Answer:

Incomplete deprotection is a frequent issue that can stem from several factors. Let's break down the potential causes and solutions:

-

Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved under acidic conditions, and the reaction's success is highly dependent on the acid used.[1][2]

-

Causality: The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[2] If the acid is too weak or used in insufficient amounts, this equilibrium will not favor the product.

-

Solution:

-

Increase Acid Concentration: If using a solution of HCl in an organic solvent, ensure it is fresh and has not degraded. Consider using a higher concentration or a stronger acid like trifluoroacetic acid (TFA). A common starting point is a 1:1 mixture of TFA in dichloromethane (DCM).[2]

-

Increase Equivalents of Acid: For reactions with HCl in solvents like dioxane or methanol, increasing the equivalents of HCl can drive the reaction to completion.

-

-

-

Reaction Time and Temperature: Deprotection rates can vary based on the substrate and conditions.

-

Causality: The cyclohexyl group may introduce some steric hindrance, slowing down the reaction compared to less bulky amines.

-

Solution:

-

Extend Reaction Time: Monitor the reaction by TLC or LC-MS every 30-60 minutes. If the reaction is progressing but is slow, simply extending the reaction time may be sufficient.

-

Increase Temperature (with caution): Gently warming the reaction to 30-40 °C can increase the rate of deprotection. However, be mindful of potential side reactions at elevated temperatures.

-

-

-

Water Content: The presence of water can influence the reaction differently depending on the acid used.

-